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DMT-2'O-Methyl-rU Phosphoramidite

Oligonucleotide Synthesis Phosphoramidite Coupling Kinetics Solid-Phase Synthesis

DMT-2′O-Methyl-rU Phosphoramidite (CAS 110764-79-9) is the optimal 2′-O-methyl building block for therapeutic oligonucleotides requiring extended serum half-life (>360-fold over unmodified RNA) without the extreme duplex stabilization of 2′-F modifications. With 6-minute coupling times—faster than TBDMS-protected alternatives—it seamlessly integrates into automated synthesis for mixmer gapmers, aptamers, and ASOs. Ideal for in vivo applications demanding systemic stability and precise mismatch discrimination.

Molecular Formula C45H61N4O9PSi
Molecular Weight 861.0 g/mol
CAS No. 118362-03-1
Cat. No. B055530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'O-Methyl-rU Phosphoramidite
CAS118362-03-1
Molecular FormulaC45H61N4O9PSi
Molecular Weight861.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1
InChIKeySKNLXHRBXYGJOC-ZMHKPELYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2′O-Methyl-rU Phosphoramidite: A 2′-O-Methyl Modified Nucleoside Phosphoramidite for Stabilized Oligonucleotide Synthesis


DMT-2′O-Methyl-rU Phosphoramidite (CAS: 110764-79-9) is a 2′-O-methyl-modified uridine phosphoramidite building block for solid-phase oligonucleotide synthesis . The compound features a 5′-O-DMT protecting group for controlled chain elongation, a 2′-O-methyl modification on the ribose sugar conferring nuclease resistance and enhanced duplex stability, and a 3′-O-(2-cyanoethyl)-(N,N-diisopropyl)phosphoramidite moiety for coupling [1]. Notably, the user-provided CAS 118362-03-1 corresponds to DMT-2′O-TBDMS-rU phosphoramidite (molecular weight 861.05, containing a tert-butyldimethylsilyl protecting group at the 2′-position rather than a methyl group), which is a chemically distinct RNA synthesis building block with different coupling kinetics and deprotection requirements . This guide addresses DMT-2′O-Methyl-rU (CAS 110764-79-9), with differentiation from the TBDMS analog clarified where relevant.

Why Unmodified DNA, TBDMS-RNA, or Alternative 2′-Modified Phosphoramidites Cannot Substitute DMT-2′O-Methyl-rU


In oligonucleotide therapeutic and probe development, simple substitution among phosphoramidite classes is not viable because the 2′-substituent governs three interdependent performance parameters: coupling kinetics during synthesis, duplex thermal stability post-synthesis, and resistance to nucleolytic degradation in biological media [1][2]. DNA phosphoramidites yield oligonucleotides with short serum half-lives (8.3 hours in 100% human serum) and lower duplex melting temperatures (Tm), while 2′-O-TBDMS-protected RNA phosphoramidites require extended 10-minute coupling times and post-synthetic fluoride deprotection [3]. Among 2′-modified alternatives, 2′-fluoro (2′-F) and 2′-O-methoxyethyl (2′-MOE) each present distinct Tm and stability profiles that preclude one-size-fits-all replacement [4]. The selection of DMT-2′O-Methyl-rU must therefore be driven by the specific balance of coupling efficiency, nuclease resistance, and hybridization thermodynamics required for the intended application.

Quantitative Differentiation Evidence for DMT-2′O-Methyl-rU Phosphoramidite in Oligonucleotide Synthesis


Coupling Efficiency and Synthesis Throughput: 2′-O-Methyl vs. 2′-O-TBDMS and MNA Phosphoramidites

2′-O-Methyl phosphoramidites achieve efficient coupling with a standard 6-minute coupling time in automated solid-phase synthesis, compared to 3 minutes for deoxy (DNA) phosphoramidites, 10 minutes for 2′-O-TBDMS-protected RNA phosphoramidites, and 10 minutes for Thiol-Modifier C6 S–S phosphoramidites [1]. In a direct experimental comparison, 2′-OMe phosphoramidite coupling required only 6 minutes, whereas morpholino nucleic acid (MNA)-uridine phosphoramidite required 15–20 minutes under otherwise identical activation conditions (pyridine/acetonitrile, v/v = 1:4) [2].

Oligonucleotide Synthesis Phosphoramidite Coupling Kinetics Solid-Phase Synthesis Automated Synthesis

Nuclease Resistance: 2′-O-Methyl Oligonucleotide Half-Life in Human Serum vs. Unmodified RNA and DNA

In a systematic study of aptamer stability in 100% human serum, fully modified 2′-O-methyl oligonucleotides demonstrated a half-life of 6.1 ± 0.5 hours, representing an approximately 366-fold increase over unmodified RNA oligonucleotides (half-life <1 minute), and comparable to DNA oligonucleotides (half-life 8.3 ± 1.1 hours) [1]. Fully modified oligonucleotides containing 2′-O-methyl A, C, and U in combination with 2′-fluoro G (fGmH) exhibited the longest half-lives overall, showing minimal degradation even after prolonged incubation [1]. 2′-O-methyl gapmers were reported to have a half-life of approximately 12 hours in separate studies [2].

Nuclease Stability Serum Half-Life Aptamer Therapeutics Antisense Oligonucleotides

Duplex Thermal Stability: Comparative Tm Ranking of 2′-O-Methyl vs. 2′-Fluoro, 2′-O-Propyl, RNA, and DNA

A comprehensive comparative study of fully 2′-modified oligoribonucleotides established the following Tm ranking for modified homoduplexes: 2′-fluoro:2′-fluoro > 2′-O-propyl:2′-O-propyl > 2′-O-methyl:2′-O-methyl > RNA:RNA > DNA:DNA [1]. 2′-O-methyl modification increases ΔTm by approximately 1 °C per modified nucleotide, compared to 0.9–1.6 °C for 2′-MOE modification and 2.5 °C for 2′-fluoro modification [2]. All 2′ modifications except 2′-O-pentyl were observed to increase the Tm of duplexes formed with complementary RNA, with modified duplexes maintaining typical A-form geometry as confirmed by circular dichroism spectroscopy [1].

Duplex Stability Melting Temperature Thermodynamics Hybridization

Parallel Duplex Formation Capability: 2′-O-Methyl RNA Enables Parallel Stranded Structures That DNA Cannot Form

UV melting, circular dichroism, and fluorescence (FRET) studies of 18 different duplex combinations demonstrated that 2′-O-methyl RNA and RNA oligonucleotides form parallel-stranded duplexes at both pH 5.0 and pH 7.0, whereas DNA oligonucleotides under identical buffer conditions formed primarily antiparallel duplexes or exhibited non-two-state melting transitions [1]. DNA duplexes (D1-D6) melted according to non-two-state transition, whereas RNA and 2′-O-Me RNA duplexes (with exceptions D9 and D16) melted according to two-state transition, indicating more cooperative and thermodynamically well-defined structures [1]. The presence of LNA nucleotides within the homopyrimidine strand further favored parallel duplex formation [1].

Parallel Duplex Strand Orientation DNA/RNA Structural Biology Unusual Nucleic Acid Structures

2′-O-Methyl vs. 2′-O-MOE Modification: Hydrophilicity and Chromatographic Behavior Differentiation

LC/UV/MS analysis of phosphorothioated oligo-RNA demonstrated that 2′-MOE-modified oligonucleotides are less retained on reversed-phase columns than non-modified oligonucleotides, reflecting the higher hydrophobicity of the MOE modification. In contrast, 2′-OMe-modified oligonucleotides exhibited higher hydrophilicity than 2′-MOE-modified oligonucleotides, resulting in retention times comparable to partially modified 2′-MOE oligonucleotides despite full 2′-OMe modification [1]. This chromatographic behavior reflects fundamental differences in physicochemical properties between the two modifications that influence both analytical method development and biological distribution.

Chromatography LC/UV/MS Oligonucleotide Analysis Hydrophilicity

CAS Number Clarification: DMT-2′O-Methyl-rU (110764-79-9) vs. DMT-2′O-TBDMS-rU (118362-03-1) — Molecular Weight and Deprotection Pathway Differentiation

The user-provided CAS number 118362-03-1 corresponds to DMT-2′O-TBDMS-rU phosphoramidite (molecular weight 861.05, molecular formula C45H61N4O9PSi), which contains a tert-butyldimethylsilyl (TBDMS) protecting group at the 2′-position . The compound addressed in this guide, DMT-2′O-Methyl-rU phosphoramidite, has CAS number 110764-79-9 and molecular weight 760.81 . These are chemically distinct building blocks with different coupling kinetics (6 minutes for 2′-O-methyl vs. 10 minutes for 2′-O-TBDMS) and fundamentally different post-synthetic deprotection requirements: 2′-O-TBDMS requires fluoride ion treatment (e.g., TBAF or triethylamine trihydrofluoride) for 2′-deprotection, whereas 2′-O-methyl is a stable modification requiring no post-synthetic deprotection at the 2′-position .

CAS Number Verification Phosphoramidite Selection RNA Synthesis Quality Control

Procurement-Driven Application Scenarios for DMT-2′O-Methyl-rU Phosphoramidite


Therapeutic Antisense Oligonucleotide (ASO) and siRNA Synthesis Requiring Balanced Nuclease Resistance and Hybridization Affinity

For ASO and siRNA therapeutic development programs, DMT-2′O-Methyl-rU is indicated when the application requires serum half-life extension beyond unmodified RNA (>360-fold improvement; 6.1 hours vs. <1 minute in human serum) without the extreme duplex stabilization of 2′-fluoro modification (ΔTm ~1 °C vs. 2.5 °C per nucleotide) [1][2]. The intermediate Tm enhancement enables sufficient target binding affinity while maintaining mismatch discrimination, a critical parameter for reducing off-target effects. This compound is specifically appropriate for in vivo applications where oligonucleotides must survive systemic circulation to reach target tissues but excessive binding affinity would compromise sequence specificity. The 6-minute coupling time also supports production-scale synthesis efficiency compared to TBDMS-protected alternatives requiring 10-minute coupling .

Aptamer Selection and Development Requiring Fully Modified, Nuclease-Stable Libraries

DMT-2′O-Methyl-rU is essential for constructing fully 2′-O-methyl-modified aptamer libraries for SELEX (Systematic Evolution of Ligands by EXponential enrichment) performed under physiologically relevant conditions. Fully 2′-O-methyl-modified oligonucleotides demonstrate minimal degradation in human serum even after prolonged incubation, enabling selection campaigns that directly identify aptamers with intrinsic nuclease resistance [1]. The ability of 2′-O-methyl RNA to form both antiparallel and parallel duplexes [3] expands the conformational diversity accessible during selection, potentially yielding aptamers with non-canonical folds not achievable with DNA-only libraries. This compound is indicated when the goal is to bypass post-selection chemical modification optimization and directly obtain serum-stable aptamer candidates.

Mixmer Oligonucleotide Synthesis Combining 2′-O-Methyl RNA with DNA or Other Modified Nucleotides

DMT-2′O-Methyl-rU is designed for use alongside DNA or RNA phosphoramidites in the same automated synthesis to produce mixmer oligonucleotides with spatially defined modification patterns . The 6-minute coupling time is compatible with standard synthesis protocols and does not require special deprotection conditions [4], enabling seamless integration with unmodified DNA phosphoramidites (3-minute coupling). This scenario is particularly relevant for chimeric antisense designs (e.g., gapmers with 2′-O-methyl wings flanking a DNA core) where differential modification of specific positions achieves an optimal balance of RNase H recruitment (DNA core) and nuclease resistance (2′-O-methyl wings). The higher hydrophilicity of 2′-OMe relative to 2′-MOE [5] also provides a chromatographic advantage in mixmer purification workflows.

Nucleic Acid Nanostructure and Unusual Duplex Construction Requiring Parallel Strand Orientation Capability

For nucleic acid nanotechnology and structural biology applications requiring parallel-stranded duplex architectures, DMT-2′O-Methyl-rU enables structural motifs that cannot be achieved with DNA building blocks alone. 2′-O-methyl RNA oligonucleotides form parallel duplexes at both pH 5.0 and 7.0, whereas DNA forms primarily antiparallel structures under identical conditions [3]. The well-defined two-state melting behavior of 2′-O-methyl RNA duplexes (compared to non-two-state melting of DNA duplexes) [3] provides predictable and cooperative thermal denaturation, which is essential for designing switchable nanostructures and temperature-responsive nucleic acid devices. This scenario is indicated when the intended application requires precise control over strand orientation or cooperative structural transitions.

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